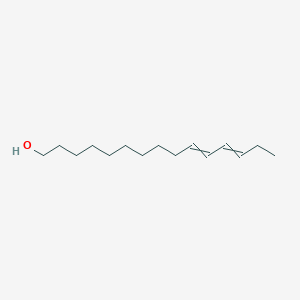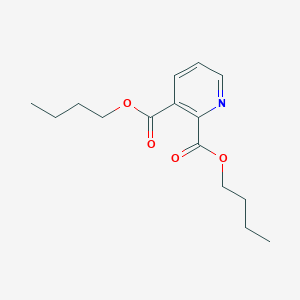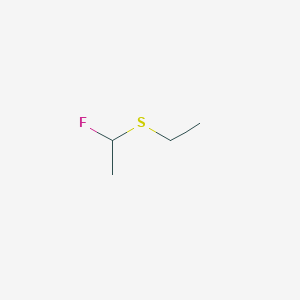![molecular formula C22H26N2O2 B14495667 4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile CAS No. 65502-50-3](/img/structure/B14495667.png)
4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two butoxy groups attached to the biphenyl core and two cyano groups at the terminal positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxybiphenyl as the starting material.
Butoxylation: The hydroxyl groups are converted to butoxy groups through a reaction with butyl bromide in the presence of a base such as potassium carbonate.
Cyanation: The final step involves the introduction of cyano groups at the terminal positions. This can be achieved through a reaction with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of cyano groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major products include butoxybenzaldehyde or butoxybenzoic acid.
Reduction: The major products are butoxybenzylamine or butoxyphenylamine.
Substitution: The products depend on the substituent introduced, such as bromobutoxybenzene or nitrobutoxybenzene.
科学的研究の応用
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and liquid crystals.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions influence the compound’s behavior in various applications, such as charge transport in organic electronics or binding affinity in biological systems.
類似化合物との比較
Similar Compounds
4,4’-Dibutoxybiphenyl: Lacks the cyano groups, making it less polar and less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of butoxy groups, leading to different solubility and reactivity.
4,4’-Dicyanobiphenyl: Lacks the butoxy groups, resulting in different electronic properties and applications.
Uniqueness
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is unique due to the combination of butoxy and cyano groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of materials science and organic electronics.
特性
CAS番号 |
65502-50-3 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-butoxy-4-(4-butoxyphenyl)cyclohexa-2,5-diene-1,4-dicarbonitrile |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-15-25-20-9-7-19(8-10-20)21(17-23)11-13-22(18-24,14-12-21)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChIキー |
CKHOLLBCQXBYCY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2(C=CC(C=C2)(C#N)OCCCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)









![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
